Jasmolin II

Vue d'ensemble

Description

Jasmolin II is an ester of chrysanthemic acid from the pyrethrin family . Pyrethrins are naturally-occurring compounds with insecticidal properties that are found in pyrethrum extract from certain chrysanthemum flowers . They are often used in household insecticides and products to control insects on pets or livestock .

Synthesis Analysis

The biosynthesis of pyrethrins, including this compound, involves the nonmevalonate and oxylipin pathways . A GDSL lipase is responsible for the final step of the biosynthesis, which is the ester-forming reaction . The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is involved in the biosynthesis of the acid moiety of pyrethrin .Molecular Structure Analysis

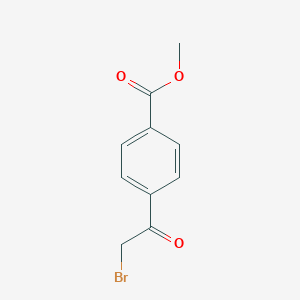

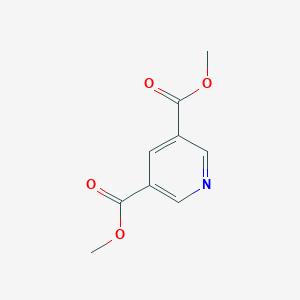

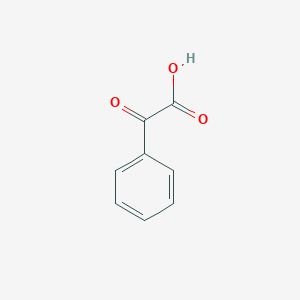

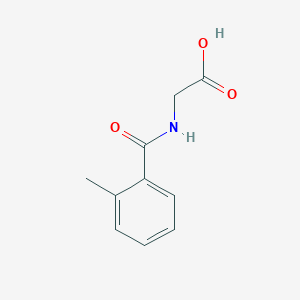

This compound has a molecular formula of C22H30O5 . Its IUPAC name is (1S)-2-methyl-4-oxo-3-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl (1R,3R)-3-[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate .Chemical Reactions Analysis

Pyrethrins, including this compound, have been found to react with sodium hydroxide in ethanol, affording an approximately 1:1 ratio of two respective cyclopentadienone dimers .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 466.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 72.8±3.0 kJ/mol and a flash point of 200.1±28.8 °C .Applications De Recherche Scientifique

Detection in Animal Products : Jasmolin II is utilized for detecting pyrethrins and piperonyl butoxide in animal products like milk, fish, meat, and meat by-products (Hill, 1990).

Natural and Synthetic Pyrethrin : As a natural and synthetic pyrethrin, this compound is used in scientific research, particularly in studies involving gas chromatography and mass spectrometry (Kawano et al., 1980).

Plant Stress Responses : It acts as a novel jasmonic acid (JA) signaling molecule, playing a role in plant stress responses and defense against insect and microbial pathogens (Browse & Howe, 2008).

Defense-Related Gene Expression in Plants : this compound, as a jasmonate, affects gene expression related to plant defense, leading to the synthesis of novel proteins in rice seedlings (Rakwal & Komatsu, 2000).

Enhancement of Secondary Metabolites : this compound plays a role in triggering transcriptional reprogramming in plants, enhancing the production of valuable secondary metabolites (De Geyter et al., 2012).

Metabolism and Hydrolysis : It undergoes microsomal hydrolysis and oxidation, forming alcohols, epoxides, and dihydrodiols (Class, Ando, & Casida, 1990).

Regulation of Proteinase Inhibitor Genes : As a form of jasmonic acid and methyl jasmonate, this compound regulates proteinase inhibitor gene expression in response to insect or pathogen attacks (Farmer, Johnson, & Ryan, 1992).

Protection of Photosystem II in Plants : Methyl jasmonate, related to this compound, protects the photosystem II in wheat plants under heat stress by stabilizing the D1 protein (Fatma et al., 2021).

Crop Improvement and Abiotic Stress Responses : this compound, as a jasmonate, is involved in modulating growth, development, and abiotic stress responses in plants (Per et al., 2018).

Insecticidal Activity : this compound has been identified as having significant insecticidal activity, with particular toxicity against certain insects (Godin, Stevenson, & Sawicki, 1965).

Quantitative Determination in Pyrethrum Extract : A method has been developed for the quantitative determination of this compound in pyrethrum extract, offering selectivity and accuracy (Essig & Zhao, 2001).

Mécanisme D'action

Target of Action

Jasmolin II, a member of the pyrethrin family, primarily targets the Calcium-transporting ATPase type 2C member 1 . This enzyme is a key regulator of striated muscle performance, acting as the major Ca (2+) ATPase responsible for the reuptake of cytosolic Ca (2+) into the sarcoplasmic reticulum .

Mode of Action

This compound interacts with its target by catalyzing the hydrolysis of ATP coupled with the translocation of calcium from the cytosol to the sarcoplasmic reticulum lumen . This interaction disrupts the normal functioning of the target, leading to the desired insecticidal effect.

Pharmacokinetics

As a natural insecticide, it is known to have low mammalian toxicity and short environmental persistence .

Result of Action

The result of this compound’s action is the knockdown and death of insects. It achieves this by binding to voltage-gated sodium channels in the insect nervous system, resulting in persistent channel activity . This disrupts nerve conduction, rapidly poisoning the insects.

Orientations Futures

Research on pyrethrins, including Jasmolin II, is ongoing. There is interest in understanding the biosynthesis pathways and mechanisms of action of these compounds . Additionally, there is a focus on exploring novel compounds that are more effective, safer, and eco-friendly for improved management of mosquito vectors .

Analyse Biochimique

Biochemical Properties

Jasmolin II interacts with various enzymes and proteins in biochemical reactions. It is involved in the synthesis of the alcohol moiety of pyrethrin insecticides . The availability of TcJMH, a jasmone hydroxylase, facilitates the biochemical analysis of closely related CYP genes and proteins .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by prolonging the open phase of the sodium channel gates when a nerve cell is excited . This action results in persistent channel activity, which is key to its insecticidal properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It appears to bind to the membrane lipid phase in the immediate vicinity of the sodium channel, thus modifying the channel kinetics . This binding interaction is a key part of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known for its non-persistence, with a relatively short half-life compared to synthetic pyrethroids . Information on its stability, degradation, and long-term effects on cellular function is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. The major metabolic pathways for pyrethrins, including this compound, are hydrolysis of the central ester bond, oxidative attacks at several sites, and conjugation reactions . These processes produce a complex array of primary and secondary water-soluble metabolites that undergo urinary excretion .

Propriétés

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSDDMJXANVMK-XIGJTORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042082 | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-63-0 | |

| Record name | Jasmolin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0S961SVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Jasmolin II and where is it found?

A1: this compound is a natural insecticide, one of six insecticidal esters collectively known as pyrethrins. It is found in the extract of pyrethrum flowers, derived from Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariifolium). [, , , , , , , , , , ]

Q2: How does this compound work as an insecticide?

A2: While the exact mechanism of this compound's insecticidal activity is not fully elucidated in the provided research, it is known that pyrethrins, including this compound, exert their toxic effects by targeting the nervous system of insects. Research suggests they primarily target voltage-gated sodium channels, disrupting nerve function. [, , ]

Q3: Does this compound elicit a repellent effect on insects?

A4: Yes, research on Aedes albopictus mosquitoes demonstrated that this compound, along with Pyrethrins I and II, and Cinerin II, can activate olfactory-receptor neurons in the insects, leading to spatial repellency. []

Q4: What is the chemical structure of this compound?

A5: this compound is an ester of pyrethric acid and jasmololone (a cyclopentenolone alcohol). It is structurally similar to other pyrethrins. [, ]

Q5: What is known about the metabolism of this compound?

A6: Studies have shown that this compound, like other pyrethrates, undergoes microsomal hydrolysis of the methoxycarbonyl group. It is also oxidized at the butenyl substituent, forming metabolites like alcohols, epoxides, and dihydrodiols. []

Q6: Are there analytical methods to identify and quantify this compound?

A6: Yes, several analytical techniques are used to identify and quantify this compound and other pyrethrins in various matrices. These include:

- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) [] or mass spectrometry (MS/MS). []

- High-Performance Liquid Chromatography (HPLC): Can be combined with diode array detection (DAD) [], mass spectrometry (MS/MS) [], or used for the isolation of individual pyrethrin components. []

- Nuclear Magnetic Resonance (NMR): Used to determine the purity and content of isolated pyrethrins, including this compound. [, ]

Q7: How stable is this compound in the environment?

A8: this compound, similar to other pyrethrins, is known for its relatively low stability in the environment compared to synthetic pyrethroids. It degrades rapidly upon exposure to light and air. This characteristic contributes to its lower persistence in the environment. [, ]

Q8: How does the structure of this compound relate to its insecticidal activity?

A9: While specific structure-activity relationships for this compound are not extensively detailed in the provided research, it is understood that modifications in the structure of pyrethrins can significantly impact their insecticidal activity, potency, and selectivity. Further research focused on systematically altering the this compound structure is needed to establish clear structure-activity relationships. [, , ]

Q9: Are there concerns regarding this compound residues in food?

A10: this compound, as a component of pyrethrins, can be found as a residue in food crops treated with pyrethrum-based insecticides. A study investigating pyrethrin residues in Lycium barbarum (goji berries) found detectable levels of this compound and other pyrethrins. While the study suggests negligible dietary risk based on calculated risk quotient values, further research is needed to establish comprehensive safety profiles and potential long-term effects of this compound exposure through food consumption. []

Q10: What is the history of this compound research?

A11: Jasmolin I and this compound were first isolated and identified as new insecticidal constituents of Chrysanthemum cinerariaefolium in a study published in 1963. [] This discovery led to further research on the characterization, properties, and applications of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.